4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Chemical Significance in Heterocyclic Chemistry
Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and nucleic acids. The chlorine atom at position 4 serves as an electrophilic site for nucleophilic substitution, while the methyl group at position 5 modulates steric and electronic properties. Key attributes include:
- Reactivity : The chlorine atom facilitates Suzuki-Miyaura couplings or aminolysis, enabling diversification into bioactive analogs.
- Hydrogen Bonding : The exocyclic amine at position 2 and pyrimidine nitrogen atoms participate in hydrogen bonding, critical for target engagement.
- Biological Relevance : Analogous pyrrolopyrimidines exhibit anticancer, antiviral, and anti-inflammatory activities, driven by kinase inhibition or nucleic acid intercalation.
Table 1: Key Physicochemical Properties of 4-Chloro-5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-2-Amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₄ |
| Molecular Weight | 182.61 g/mol |
| CAS Number | 90358-16-0 |
| SMILES | CC1=CNC2=C1C(=NC(=N2)N)Cl |
| Hydrogen Bond Donors | 2 (NH₂ and pyrrolic NH) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N atoms) |
Historical Development of Pyrrolopyrimidine Derivatives
The synthesis of pyrrolopyrimidines dates to the mid-20th century, with early methods focusing on cyclocondensation of pyrrole precursors with pyrimidine-building reagents. Modern advancements include:
- Retrosynthetic Approaches :
- Key Milestones :
Table 2: Synthetic Methods for Pyrrolopyrimidine Derivatives
Positional Isomerism in Chlorinated Pyrrolopyrimidines
Regiochemical variations in chlorinated pyrrolopyrimidines profoundly impact physicochemical and biological properties. Key comparisons include:
- 4-Chloro vs. 2-Chloro Isomers :
- Methyl Substitution Effects :
Table 3: Comparative Analysis of Chlorinated Pyrrolopyrimidine Isomers
Properties
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHCQQIOBGYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415908 | |
| Record name | 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90358-16-0 | |
| Record name | 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Approach
A prominent method starts with the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate then undergoes addition-condensation cyclization with formamidine salts, followed by elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. The process is typically conducted in a one-pot reaction, enhancing efficiency and minimizing purification steps.
-
- Initial addition-condensation cyclization at 0–50 °C for 2–8 hours.
- Subsequent elimination reaction at 50–110 °C for 2–8 hours.
- Use of alkali bases in molar ratios of approximately 2.0–3.0 (base) : 1.0–1.5 (formamidine salt) : 1 (starting compound).
- Solvents used include polar aprotic solvents (e.g., dimethylformamide or similar).
-
- The product is isolated by filtration, washing, and drying.
- Yields and purity are optimized by controlling temperature and alkali addition rates.
This method is described in detail in a Chinese patent (CN110386936B) and is notable for its technical advantages such as high yield, simplified operation, and environmental benefits.
Four-Step Novel Synthesis Route
Another advanced method involves a four-step reaction sequence starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, leading to the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield the target compound.
-
- Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in excess to form a key intermediate.
- Cyclization at 45 °C until completion.
- Acidification with hydrochloric acid to adjust pH to 3–5.
- Chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate using sodium hydroxide (20%) to generate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
| Step | Conditions | Yield (%) | Purity (HPLC area-%) |
|---|---|---|---|
| Cyclization | 45 °C, pH 3–5 | 75 | - |
| Chlorination | 20% NaOH, controlled temperature | 67.8 | >99.5 |
| Final Isolation | Washing with water and heptane | 94 (conversion rate) | 99.9 |
- Advantages:
- High purity (>99.5% by HPLC) without further purification.
- Economical and ecological due to reduced solvent use and waste.
- Short reaction sequence with controllable steps.
This method is detailed in a US patent (US10738058B2) and is recognized for its industrial applicability and safety.
Nucleophilic Substitution Route for Amino Derivative
For the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine, a closely related compound, nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines is commonly employed.
-
- Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an amine nucleophile is introduced to substitute the chlorine atom at the 5-position.
- Reaction conditions involve mild heating and polar solvents.
- Subsequent purification yields the amino-substituted product.
-
- This approach allows for structural diversification.
- Useful in medicinal chemistry for kinase inhibitor development.
Although this route is more relevant for amino-substituted derivatives, it informs the functionalization strategies applicable to the target compound.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Steps | Temperature Range (°C) | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|
| Condensation-Cyclization (CN) | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt | One-pot addition-condensation, elimination | 0–110 | High | High | One-pot, eco-friendly, scalable |
| Four-step synthesis (US) | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, formamidine | Condensation, cyclization, acidification, chlorination | 25–80 | 67.8–94 | >99.5 | High purity, short sequence, industrially viable |
| Nucleophilic substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, amines | Amination via substitution | Mild heating | Moderate | High | Versatile for amino derivatives |
Research Findings and Notes
- The molar ratios of reagents and temperature control are critical for maximizing yield and purity.
- One-pot methods reduce the need for intermediate purification, improving efficiency.
- Use of alkali bases and formamidine salts in controlled addition steps promotes clean cyclization and elimination.
- The four-step method emphasizes green chemistry principles by minimizing solvent use and waste.
- High purity (>99.5%) is achievable without chromatographic purification, facilitating scale-up.
- The nucleophilic substitution method allows for diversification but is more applicable to amino derivatives than the exact target compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like bromine or iodine can be used under acidic conditions to facilitate electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 4-methylamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine in cancer treatment. The compound has been investigated for its ability to inhibit specific kinases involved in tumor proliferation.
Case Study: Kinase Inhibition
In a study examining various pyrrolo[2,3-d]pyrimidine derivatives, it was found that modifications to the nitrogen atoms significantly affected their kinase inhibitory activity. The presence of the chloro and methyl groups on the pyrrolo ring enhanced selectivity against certain cancer cell lines, suggesting a promising avenue for developing targeted therapies .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents has led to its exploration as a potential treatment for neurodegenerative diseases.
Case Study: Neuroprotective Properties
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit neuroprotective effects in models of Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers presents a viable pathway for therapeutic development .
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methodologies, including microwave-assisted synthesis and traditional heating methods.
Synthesis Methodologies
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 75% | Isopropanol, triethylamine, 180 °C for 1 h |
| Traditional heating | 85% | Ethanol with hydrochloric acid at 110 °C for 10 h |
These methodologies demonstrate the compound's accessibility for further research and development .
Future Research Directions
The ongoing research focuses on:
- Enhanced Selectivity : Modifying the chemical structure to improve selectivity towards specific molecular targets in cancer therapy.
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance overall treatment outcomes.
- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with key signaling pathways involved in cell division, apoptosis, and other cellular processes . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound that shares the same pyrrolo[2,3-d]pyrimidine core but lacks the methyl group at the 5-position.
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another similar compound that lacks the chlorine atom at the 4-position.
Uniqueness
The presence of both chlorine and methyl groups in 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine enhances its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents allows for more diverse chemical modifications and potential therapeutic applications .
Biological Activity
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C₇H₇ClN₄
- Molecular Weight : 182.610 g/mol
- CAS Number : 90358-16-0
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 459.3 ± 55.0 °C at 760 mmHg
- Flash Point : 231.6 ± 31.5 °C
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. The cytotoxicity was assessed using IC50 values ranging from to depending on the substituents on the pyrimidine ring .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro Derivative | HeLa | 0.0227 |
| Methyl Derivative | MDA-MB-231 | 0.088 |
| Other Derivatives | HepG2 | Varies |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it has notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values suggest strong bacteriostatic effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <20 |
The mechanism through which this compound exerts its effects involves:
- Inhibition of Tyrosine Kinases : The compound targets multiple tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell growth and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by regulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
-
Cancer Treatment : A study on modified derivatives showed enhanced activity against various cancer cell lines with specific substitutions leading to improved efficacy.
"The synthesized compound demonstrated comparable activity to known anticancer agents while exhibiting lower toxicity levels" .
-
Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that modifications to the pyrimidine structure significantly increased activity against resistant bacterial strains.
"Compounds with a chloro group displayed superior antibacterial activity compared to their non-chloro counterparts" .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via chlorination of precursor amines using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives (e.g., 4-chloro-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine) were synthesized by refluxing with POCl₃ and catalytic N,N-dimethylaniline, followed by neutralization with ammonium hydroxide and purification via column chromatography (eluent: 2% methanol in chloroform) .
- Optimization : Adjusting stoichiometry (e.g., excess POCl₃), reaction time (monitored via TLC), and temperature (80–100°C) improves yields. Post-synthesis, silica gel plug filtration enhances purity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Purity ≥98% (as per supplier specifications for analogous compounds) .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ ~11.4 ppm for 7-NH in DMSO-d₆; δ ~5.9–6.4 ppm for aromatic protons) .
- HRMS : Validate molecular weight (calculated for C₇H₇ClN₄: 182.02 g/mol) .
Q. What are the solubility properties and storage recommendations?
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform).
- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent degradation. Moisture content should be ≤0.5% to avoid hydrolysis .
Advanced Research Questions
Q. How does the 5-methyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insight : The methyl group at C5 induces steric hindrance, reducing NAS rates at C4 (chlorine site). Computational modeling (e.g., DFT calculations) can predict regioselectivity. For example, methyl-substituted analogs show 20–30% lower reactivity compared to non-methylated derivatives in amination reactions .
- Experimental Design : Compare reaction kinetics with/without methyl groups using HPLC or LC-MS to track intermediate formation .
Q. What strategies mitigate contradictions in biological activity data for kinase inhibition assays?
- Case Study : Discrepancies in IC₅₀ values (e.g., CDK2 vs. JAK2 inhibition) may arise from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols:
- Use uniform ATP levels (e.g., 10 µM).
- Validate via orthogonal methods (e.g., thermal shift assays for binding affinity) .
- Data Interpretation : Normalize results against positive controls (e.g., staurosporine for kinases) and account for off-target effects using kinase profiling panels .
Q. How can computational tools predict the compound’s metabolic stability and toxicity?
- In Silico Approaches :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate permeability (Caco-2 >50 nm/s) and cytochrome P450 inhibition (e.g., CYP3A4).
- Metabolite Identification : Simulate Phase I/II metabolism via BioTransformer 3.0 to prioritize lab testing (e.g., oxidative dechlorination pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
